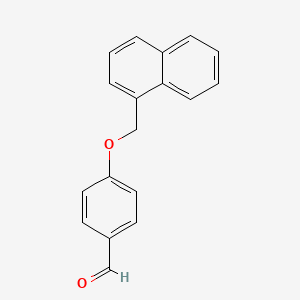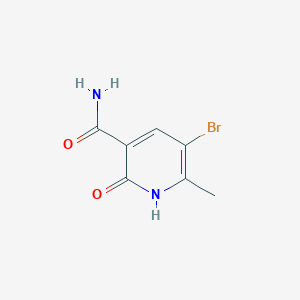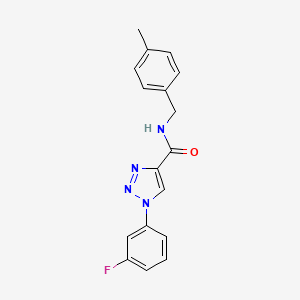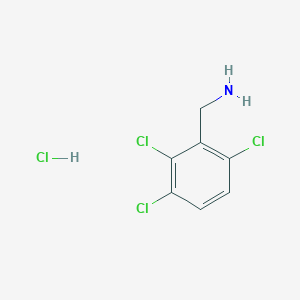![molecular formula C11H14ClNO B2576646 2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2144672-24-0](/img/structure/B2576646.png)
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Cyclobutane Derivatives
Research has focused on the efficient synthesis and characterization of cyclobutane derivatives, which are crucial for developing novel compounds with potential therapeutic applications. For instance, studies have described the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002). Another study reported the synthesis of 3-aminocyclobut-2-en-1-ones, demonstrating their use as squaramide surrogates and potent antagonists of VLA-4, highlighting the diverse bioactive potential of cyclobutane-containing compounds (Brand et al., 2003).
Development of Chiral Cyclobutane Synthons
The synthesis of chiral cyclobutane synthons from natural precursors like (-)-alpha-pinene has been a focus area, showcasing the potential of cyclobutane derivatives in the stereoselective synthesis of dehydro amino acids. These synthons serve as key intermediates for the creation of polyfunctionalized molecules useful in synthesizing other alpha-amino acids with additional chiral centers (Moglioni et al., 2000).
Application in Peptide Synthesis
Cyclobutane derivatives have been incorporated into peptides, demonstrating their role in the development of rigidified peptide structures. The incorporation of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids into highly rigid beta-peptides showcases the cyclobutane ring's ability as a structure-promoting unit, contributing to the formation of strong intramolecular hydrogen bonds and conferring high rigidity on these molecules (Izquierdo et al., 2005).
Properties
IUPAC Name |
2-(2-chloro-4-methylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-9(8(12)6-7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPLUREDGYDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

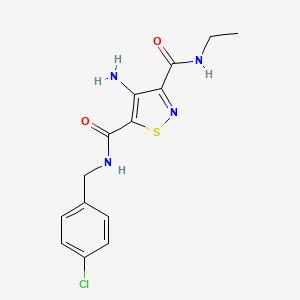
![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)
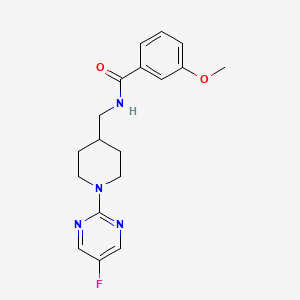
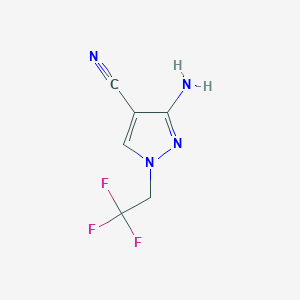

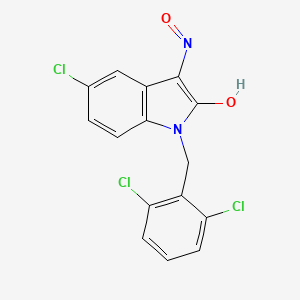
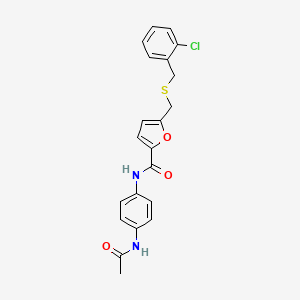
![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)
